2-Hydroxycyclobutanecarboxylic acid
Overview
Description
2-Hydroxycyclobutanecarboxylic acid is an organic compound with the molecular formula C₅H₈O₃ It features a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxycyclobutanecarboxylic acid can be synthesized through several methods:
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Cyclization of 4-Hydroxybutanoic Acid: : One common method involves the cyclization of 4-hydroxybutanoic acid under acidic conditions. This reaction typically requires a strong acid like sulfuric acid and elevated temperatures to promote the formation of the cyclobutane ring.
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Hydrolysis of 2-Hydroxycyclobutanecarbonitrile: : Another method involves the hydrolysis of 2-hydroxycyclobutanecarbonitrile. This process uses aqueous acid or base to convert the nitrile group to a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclobutanecarboxylic acid undergoes various chemical reactions, including:
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Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
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Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2-Oxocyclobutanecarboxylic acid.
Reduction: 2-Hydroxycyclobutanemethanol.
Substitution: 2-Chlorocyclobutanecarboxylic acid or 2-Bromocyclobutanecarboxylic acid.
Scientific Research Applications
2-Hydroxycyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-hydroxycyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycyclopentanecarboxylic acid: Similar structure but with a five-membered ring.
2-Hydroxycyclohexanecarboxylic acid: Similar structure but with a six-membered ring.
2-Hydroxybutanoic acid: Lacks the cyclobutane ring, featuring a linear chain instead.
Uniqueness
2-Hydroxycyclobutanecarboxylic acid is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. The ring strain in cyclobutane affects its reactivity and stability, making it an interesting subject for research compared to its five- and six-membered ring analogs.
Properties
IUPAC Name |
2-hydroxycyclobutane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3(4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKIVLWAMBWIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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